Amino-PEG6-amine
Overview
Description
Amino-PEG6-amine is a polyethylene glycol derivative containing two amino groups. This compound is characterized by its hydrophilic nature, which enhances its solubility in aqueous media. The presence of two amino groups makes it highly reactive with carboxylic acids, activated esters, and carbonyl compounds, making it a versatile reagent in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amino-PEG6-amine can be synthesized through several methods:
Reductive Amination: This involves the reaction of polyethylene glycol with an aldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Displacement: Polyethylene glycol can be functionalized with tosylate or mesylate groups, which are then displaced by an amine nucleophile to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions with carboxylic acids, activated esters, and carbonyl compounds to form amide or imine linkages.
Conjugation Reactions: It can be conjugated to proteins, peptides, and other biomolecules through its amino groups, enhancing their solubility and stability.
Common Reagents and Conditions:
Carboxylic Acids and Activated Esters: These reagents react with the amino groups of this compound under mild conditions to form stable amide bonds.
Carbonyl Compounds: Aldehydes and ketones react with this compound to form imines or secondary amines, often in the presence of a reducing agent.
Major Products:
Amide Derivatives: Formed from reactions with carboxylic acids and activated esters.
Imine and Secondary Amine Derivatives: Formed from reactions with aldehydes and ketones.
Scientific Research Applications
Amino-PEG6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Amino-PEG6-amine involves its ability to form stable covalent bonds with various functional groups. The amino groups react with carboxylic acids, activated esters, and carbonyl compounds, forming amide or imine linkages. This reactivity allows it to modify proteins, peptides, and other biomolecules, enhancing their solubility, stability, and bioavailability .
Comparison with Similar Compounds
Amino-PEG4-amine: Contains four ethylene glycol units and two amino groups.
Amino-PEG8-amine: Contains eight ethylene glycol units and two amino groups.
Uniqueness of Amino-PEG6-amine: this compound strikes a balance between hydrophilicity and spacer length, making it versatile for various applications. Its moderate length allows for efficient conjugation without causing significant steric hindrance, making it a preferred choice for many researchers .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBZAAOSFDHURG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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